![molecular formula C8H13NO3 B12904419 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol CAS No. 61212-11-1](/img/structure/B12904419.png)
2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methoxy group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with an appropriate amine, followed by reduction. One common method includes:
Condensation Reaction: 5-Methoxyfuran-2-carbaldehyde is reacted with an amine (such as ethanolamine) under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield 2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be further reduced to modify the functional groups attached to the furan ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and aminoethanol moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyfuran: A simpler furan derivative with a methoxy group.
5-Methoxyfuran-2-carbaldehyde: A precursor in the synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol.
2-Furanmethanol: Another furan derivative with a hydroxymethyl group.
Uniqueness
2-(((5-Methoxyfuran-2-yl)methyl)amino)ethanol is unique due to the presence of both a methoxy group and an aminoethanol moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61212-11-1 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(5-methoxyfuran-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H13NO3/c1-11-8-3-2-7(12-8)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 |
InChI Key |
KESDAGRCTBSEFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(O1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



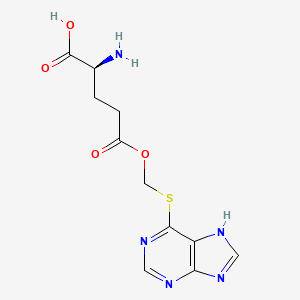
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

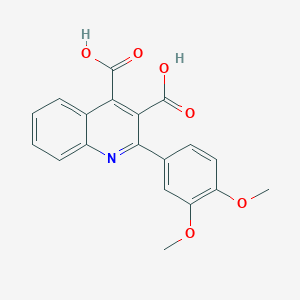
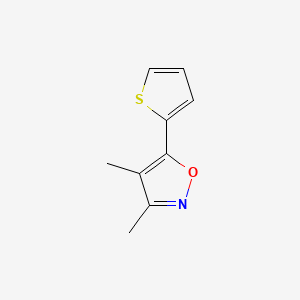
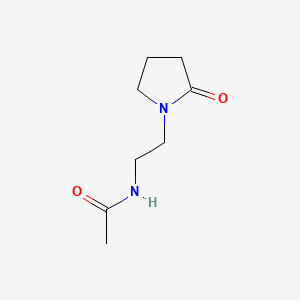
![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)
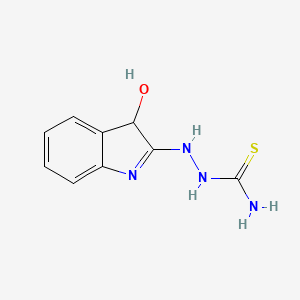


![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
